Dehydroxy Ractopamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

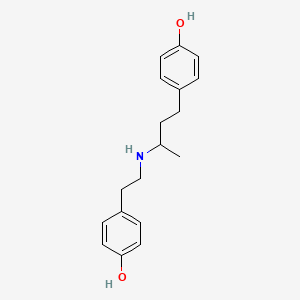

Dehydroxy Ractopamine is a synthetic compound with the molecular formula C18H23NO2. It is structurally related to ractopamine, a β-adrenergic agonist used in livestock to promote leanness. This compound, however, has distinct properties and applications that make it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroxy Ractopamine can be synthesized through a multi-step process involving the following key steps:

Starting Material: The synthesis begins with commercially available phenolic compounds.

Amine Introduction: The phenolic compound undergoes a Mannich reaction to introduce the amine group.

Hydroxylation: The intermediate product is then hydroxylated to introduce the hydroxyl groups at specific positions.

Purification: The final product is purified using chromatographic techniques to obtain deoxyractopamine in high purity.

Industrial Production Methods: Industrial production of deoxyractopamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

Catalysts: Employing specific catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: Dehydroxy Ractopamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the amine or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Dehydroxy Ractopamine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying β-adrenergic agonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for potential therapeutic applications in treating conditions related to β-adrenergic receptors.

Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes

Mechanism of Action

Dehydroxy Ractopamine exerts its effects by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular events, including the phosphorylation of target proteins and modulation of gene expression. The compound’s molecular targets include β1 and β2 adrenergic receptors, which are involved in various physiological processes such as muscle contraction, metabolism, and cardiovascular function .

Comparison with Similar Compounds

Ractopamine: A β-adrenergic agonist used in livestock.

Clenbuterol: Another β-adrenergic agonist with similar applications.

Salbutamol: A β2-adrenergic agonist used in treating asthma

Uniqueness of Dehydroxy Ractopamine: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike ractopamine and clenbuterol, deoxyractopamine has a different binding affinity and selectivity for β-adrenergic receptors, making it a valuable tool for studying receptor interactions and developing new therapeutic agents .

Biological Activity

Dehydroxy Ractopamine is a metabolite of the beta-adrenergic agonist ractopamine, primarily used in livestock to promote growth and improve feed efficiency. Understanding its biological activity is essential for assessing its safety and efficacy in veterinary medicine and food production. This article compiles research findings, case studies, and data tables related to the biological activity of this compound.

This compound acts similarly to ractopamine by stimulating beta-adrenergic receptors, leading to increased muscle growth and reduced fat deposition in animals. The compound enhances protein synthesis and lipolysis, contributing to improved feed conversion ratios in livestock. Research indicates that the compound's activity is mediated through its interaction with specific receptor subtypes, primarily β1 and β2 adrenergic receptors.

Metabolism and Excretion

The metabolism of this compound involves sulfation and glucuronidation processes. Studies have identified SULT1A3 as a major enzyme responsible for the sulfation of ractopamine and its metabolites, including this compound. This metabolic pathway plays a significant role in detoxifying the compound, facilitating its excretion through urine and feces .

Table 1: Metabolic Pathways of Ractopamine and Its Metabolites

| Metabolite | Enzyme Involved | Primary Excretion Route |

|---|---|---|

| Ractopamine | SULT1A3 | Urine |

| This compound | SULT1A3 | Urine |

| Monoglucuronides | UGTs | Feces |

Residue Studies

Research has shown that residues of this compound can persist in various tissues post-administration. A study involving pigs demonstrated that after a 30-day feeding trial with ractopamine, significant residues were detected in liver, kidney, and muscle tissues .

Table 2: Residue Concentrations of Ractopamine Metabolites in Tissues

| Tissue | Concentration (µg/kg) | Time Post-Withdrawal (hours) |

|---|---|---|

| Liver | 63-106 | 12 |

| Kidney | 178-374 | 12 |

| Muscle | <10 | 24 |

Case Study 1: Growth Promotion in Swine

A comprehensive study conducted on swine evaluated the effects of this compound on growth performance. Pigs were administered a diet supplemented with ractopamine for 30 days. Results indicated a significant increase in average daily gain (ADG) and improved feed efficiency compared to control groups .

Case Study 2: Safety Assessment

The European Food Safety Authority (EFSA) assessed the safety profile of ractopamine and its metabolites, including this compound. The findings concluded that while there are concerns regarding potential residues in meat products, the levels observed are within acceptable limits for human consumption .

Research Findings

Recent studies have focused on the pharmacokinetics of this compound. A key finding is that the compound exhibits a half-life that varies based on the administration route and dosage. For instance, intravenous administration resulted in a shorter half-life compared to oral dosing due to differences in absorption rates .

Pharmacokinetics Data Summary

| Administration Route | Half-Life (hours) |

|---|---|

| Intravenous | 2.5 |

| Oral | 4.0 |

Properties

IUPAC Name |

4-[3-[2-(4-hydroxyphenyl)ethylamino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16/h4-11,14,19-21H,2-3,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPCJKBZUBDKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-72-7 |

Source

|

| Record name | Deoxyractopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYRACTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72QD26633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.